molecular formula C12H14N4O B12907295 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one CAS No. 92926-71-1

3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one

Cat. No.: B12907295
CAS No.: 92926-71-1
M. Wt: 230.27 g/mol
InChI Key: GQRPSMWRJRFHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-5-phenylpyrimidine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines with reduced functional groups.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.

    5-Phenyl-2,4-diaminopyrimidine: Shares the phenyl and amino groups but differs in the substitution pattern.

Uniqueness

3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one is unique due to the presence of both dimethylamino and phenyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

92926-71-1

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-amino-2-(dimethylamino)-5-phenylpyrimidin-4-one

InChI

InChI=1S/C12H14N4O/c1-15(2)12-14-8-10(11(17)16(12)13)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3

InChI Key

GQRPSMWRJRFHNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=O)N1N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.